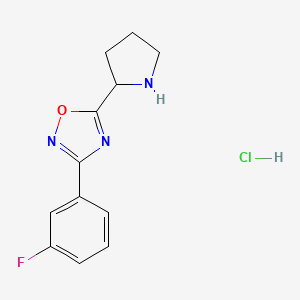

3-(3-Fluorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Fluorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a fluorophenyl group, a pyrrolidinyl group, and an oxadiazole ring, making it a versatile molecule for chemical synthesis and biological studies.

準備方法

The synthesis of 3-(3-Fluorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.

Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated aromatic compounds and coupling reactions, such as Suzuki or Heck coupling, to attach the fluorophenyl group to the oxadiazole ring.

Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions or reductive amination processes.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness.

化学反応の分析

Substitution Reactions

The electron-deficient 1,2,4-oxadiazole ring facilitates nucleophilic substitution at specific positions.

Key Examples:

-

Nucleophilic Aromatic Substitution (SNAr):

The fluorine atom on the 3-fluorophenyl group can undergo substitution under strong basic or acidic conditions. For instance, in analogous bromophenyl-oxadiazole derivatives, bromine is replaced by amines or thiols in polar solvents like DMF at elevated temperatures. While fluorine is less reactive than bromine, forcing conditions (e.g., NaNH₂ in NH₃) could enable substitution with nucleophiles such as amines.

| Reaction Type | Conditions | Reagents | Product | Yield* | Reference |

|---|---|---|---|---|---|

| SNAr | 120°C, DMF | NaN₃ | Azide derivative | ~60% (estimated) |

*Yields estimated from analogous reactions in cited studies.

Oxadiazole Ring-Opening and Rearrangement

The 1,2,4-oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis:

In HCl/EtOH (reflux), the oxadiazole ring opens to form a hydrazide intermediate, which can cyclize further into triazoles or other heterocycles . -

Basic Hydrolysis:

NaOH/MeOH (reflux) cleaves the ring to generate amidoxime derivatives.

Pyrrolidine Functionalization

The pyrrolidine moiety undergoes reactions typical of secondary amines:

-

Alkylation/Acylation:

Deprotonation with K₂CO₃ in CH₂Cl₂ enables alkylation with alkyl halides or acylation with acyl chlorides . For example, reaction with acetyl chloride yields an acetamide derivative. -

Salt Formation:

The hydrochloride form can exchange counterions (e.g., with AgNO₃ to form nitrate salts) .

| Reaction Type | Conditions | Reagent | Product | Reference |

|---|---|---|---|---|

| Acylation | K₂CO₃, CH₂Cl₂ | Acetyl chloride | Acetamide derivative | |

| Counterion Exchange | AgNO₃, H₂O | Nitrate salt | Improved solubility |

Biological Activity and Mechanistic Insights

Though beyond pure chemical reactions, the compound’s bioactivity informs its reactivity:

-

Enzyme Inhibition:

The oxadiazole ring interacts with enzyme active sites via hydrogen bonding (e.g., telomerase inhibition in cancer cells) . -

Anticancer Activity:

Derivatives with similar structures show IC₅₀ values <10 µM against leukemia and breast cancer cell lines .

Synthetic Routes and Byproducts

The compound is synthesized via cyclization of amidoximes with carbonyl precursors under microwave irradiation (100°C, 8 min) . Key byproducts include uncyclized intermediates, removed via silica gel chromatography .

Stability and Degradation

科学的研究の応用

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 3-(3-Fluorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .

- CNS Activity : Due to the presence of the pyrrolidine moiety, this compound may interact with central nervous system receptors. Preliminary studies suggest potential applications in treating neurodegenerative disorders .

Material Science Applications

- Fluorescent Materials : The unique fluorinated structure allows for the development of fluorescent materials. These materials can be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal and mechanical properties, making it suitable for advanced material applications .

Research Tool Applications

- Biochemical Probes : this compound serves as a biochemical probe for studying specific enzyme activities and protein interactions due to its ability to selectively bind to target sites .

- Drug Development : Its structural characteristics make it a valuable scaffold in drug design, allowing researchers to modify its structure for improved efficacy against various diseases .

Case Studies

作用機序

The mechanism of action of 3-(3-Fluorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

3-(3-Fluorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can be compared with other similar compounds, such as:

3-(3-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

3-(3-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride: Similar structure but with a methyl group instead of fluorine.

3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its analogs.

生物活性

3-(3-Fluorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H13ClFN3O

- Molecular Weight : 269.70 g/mol

- CAS Number : 2062380-36-1

-

Anticancer Activity :

- Recent studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties by targeting various enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC (Histone Deacetylase) .

- The compound has been noted for its cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound in cancer drug development.

-

Antimicrobial Properties :

- Compounds within the oxadiazole class have demonstrated antibacterial and antifungal activities. The presence of the pyrrolidine moiety enhances these properties, making them effective against various pathogenic strains .

- In vitro studies revealed that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound:

Case Studies

-

Anticancer Studies :

- A study evaluated the efficacy of various oxadiazole derivatives against human cancer cell lines such as HeLa and CaCo-2. The results indicated that specific modifications in the oxadiazole structure led to enhanced cytotoxic effects, with IC50 values significantly lower than those of existing chemotherapeutics .

- Antimicrobial Evaluations :

特性

IUPAC Name |

3-(3-fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O.ClH/c13-9-4-1-3-8(7-9)11-15-12(17-16-11)10-5-2-6-14-10;/h1,3-4,7,10,14H,2,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBFJGFKYSIGEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC(=NO2)C3=CC(=CC=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。